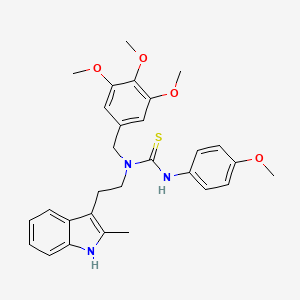

3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea

Description

3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea is a complex organic compound that features a thiourea functional group

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O4S/c1-19-23(24-8-6-7-9-25(24)30-19)14-15-32(29(37)31-21-10-12-22(33-2)13-11-21)18-20-16-26(34-3)28(36-5)27(17-20)35-4/h6-13,16-17,30H,14-15,18H2,1-5H3,(H,31,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAATLMNAQYAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea typically involves multiple steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

Thiourea Formation: The final step involves the reaction of the alkylated indole derivative with 3,4,5-trimethoxybenzyl isothiocyanate and 4-methoxyaniline under mild conditions to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiourea groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives of thiourea could induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .

Antioxidant Properties

The antioxidant capacity of thiourea derivatives is noteworthy. Studies have reported that compounds similar to 3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea can scavenge free radicals effectively, thus providing protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases such as arthritis or asthma .

Synthetic Cannabinoids

The compound is structurally similar to synthetic cannabinoids, which have been studied for their effects on the endocannabinoid system. This opens avenues for research into its potential as a therapeutic agent for conditions like chronic pain and anxiety disorders .

Neuroprotective Effects

Emerging research indicates that compounds with similar structures may exhibit neuroprotective properties. This is particularly relevant for neurodegenerative diseases where oxidative stress and inflammation play critical roles .

Drug Delivery Systems

The unique chemical structure allows for the potential use of this compound in drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and therapeutic efficacy .

Photovoltaic Applications

Recent studies have explored the use of thiourea derivatives in organic photovoltaic cells due to their favorable electronic properties. The incorporation of such compounds could lead to improved efficiency in solar energy conversion technologies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The indole and methoxyphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-(4-methoxyphenyl)-1-(2-(1H-indol-3-yl)ethyl)thiourea: Lacks the trimethoxybenzyl group, resulting in different chemical properties and biological activities.

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(3,4,5-trimethoxybenzyl)thiourea: Lacks the 4-methoxyphenyl group, affecting its reactivity and applications.

Uniqueness

3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea is unique due to the presence of both the 4-methoxyphenyl and 3,4,5-trimethoxybenzyl groups, which confer distinct electronic and steric properties. These features enhance its potential for specific interactions with biological targets and its utility in various scientific applications.

Biological Activity

The compound 3-(4-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea is a novel thiourea derivative that has garnered attention due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound through various studies and findings.

Synthesis and Structure

The synthesis of thiourea derivatives generally involves the reaction of isothiocyanates with amines or amino acids. The structural complexity of the compound under discussion includes methoxyphenyl and trimethoxybenzyl groups, which may contribute to its biological activity. The presence of indole moieties is particularly significant due to their known roles in enhancing bioactivity.

Anticancer Activity

Recent studies have indicated that thiourea derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown IC50 values ranging from 1.29 to 20 µM against various cancer cell lines, including breast, lung, and prostate cancers . The compound may target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling alterations.

Table 1: Anticancer Activity of Thiourea Derivatives

Antimicrobial Activity

The compound's potential antimicrobial activity has also been evaluated. Thiourea derivatives have shown effectiveness against various bacteria and fungi. For example, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range . This suggests that the compound could be a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity of Thiourea Derivatives

Anti-inflammatory Activity

Thioureas have also been reported to exhibit anti-inflammatory properties. Compounds similar to the one discussed have been shown to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

In a recent study focusing on the structure-activity relationship (SAR) of thiourea derivatives, it was found that modifications in the methoxy groups significantly affected the biological activity of the compounds. The presence of multiple methoxy groups was correlated with enhanced anticancer activity against specific cell lines .

Moreover, another case study highlighted the importance of indole structures in enhancing both anticancer and antimicrobial activities, suggesting that the unique structure of this thiourea derivative could be optimized for better efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.